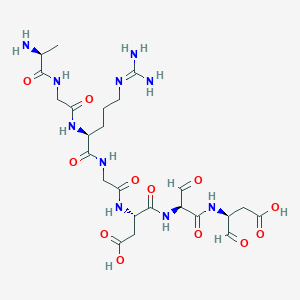
Cyclo(grgdspa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(grgdspa) is a cyclic peptide with the chemical formula C24H38N10O12 and a molecular weight of 658.61832 g/mol This compound is known for its unique structure, which includes multiple amino acids linked in a specific sequence
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(grgdspa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cyclization: Once the linear peptide is synthesized, it is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(grgdspa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Cyclo(grgdspa) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, cyclo(grgdspa) serves as a model compound for studying peptide synthesis and cyclization reactions. Its unique cyclic structure allows researchers to explore conformational stability and flexibility in peptides, which are critical for understanding peptide behavior in biological systems.
Biology
Cyclo(grgdspa) has been investigated for its interactions with cell surface receptors, particularly in relation to cell adhesion and signaling pathways. The peptide's RGDS sequence is known to mediate binding to integrins, which are crucial for cell attachment and migration. Notably, studies have shown that cyclo(grgdspa) retains a beta-turn conformation essential for its biological activity .
Key Biological Findings:
- Cyclo(grgdspa) effectively inhibits vitronectin binding to activated platelets, suggesting potential applications in anti-thrombotic therapies .
- It demonstrates selective binding affinity towards αvβ3 integrin, which is overexpressed in various cancers, making it a candidate for targeted cancer therapy .
Medicine
In the medical field, cyclo(grgdspa) is being explored for its therapeutic potential. Its ability to modulate cell adhesion can be leveraged in developing treatments for conditions such as thrombosis and cancer.
Case Studies:
- Anti-Thrombotic Applications: Research indicates that cyclo(grgdspa) can inhibit platelet aggregation by blocking vitronectin interactions, providing a basis for developing new anti-thrombotic agents .
- Cancer Therapeutics: The selective targeting of αvβ3 integrin by cyclo(grgdspa) has been linked to enhanced tumor uptake and reduced liver accumulation, indicating its potential as a drug delivery vehicle in cancer treatment .
Industry
In industrial applications, cyclo(grgdspa) is utilized in the development of novel biomaterials and drug delivery systems. Its structural properties make it suitable for creating biocompatible materials that can interact favorably with biological tissues.
Comparative Data Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Chemistry | Model compound for peptide synthesis | Advances in peptide chemistry |
| Biology | Inhibits vitronectin binding; binds αvβ3 integrin | Implications for cell adhesion studies |
| Medicine | Anti-thrombotic effects; cancer targeting | Development of new therapies |
| Industry | Use in biomaterials; drug delivery systems | Innovations in medical devices |
作用機序
The mechanism of action of Cyclo(grgdspa) involves its interaction with specific molecular targets, such as cell surface receptors. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclo(grgdspa): Known for its unique cyclic structure and specific sequence of amino acids.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-glycyl): Similar structure but with a different sequence, leading to distinct biological activities.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-glycyl-alanyl): Another variant with a different amino acid sequence.
Uniqueness
Cyclo(grgdspa) is unique due to its specific sequence of amino acids and cyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
138749-61-8 |
|---|---|
分子式 |
C24H38N10O12 |
分子量 |
658.6 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
InChIキー |
QSJSRXUJAVCFJQ-YTFOTSKYSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
Key on ui other cas no. |
138749-61-8 |
配列 |
AGRGDXD |
同義語 |
cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















